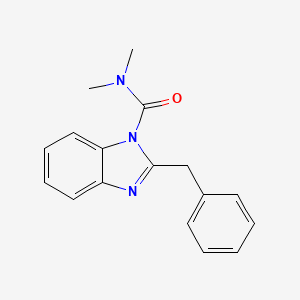

2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide

Description

Properties

IUPAC Name |

2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-19(2)17(21)20-15-11-7-6-10-14(15)18-16(20)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCSPBAIJSJOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-N,N-dimethylbenzimidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.

Reduction: Benzimidazole derivatives with reduced functional groups.

Substitution: Benzimidazole derivatives with various substituents replacing the benzyl group.

Scientific Research Applications

2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide (BnZ) exhibits a significant electron-rich heterocyclic pharmacophore, making it beneficial for drug design and development .

Anti-Cancer Activity

BnZ variants have been tested for anti-cancer activity . "Drug 2" (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline), a BnZ nucleus substituted by a 2-fluoroethyl string at the aniline nitrogen, demonstrated acceptable cytotoxicity against U87 glioblastoma cell lines (IC50 = 45.2 ± 13.0 μM) compared to DOX (IC50of 6.3 ± 3.2 and 7.9 ± 0.3 μM, and murine leukemia, with an IC50 of 1.6 ± 0.9 and 2.9 ± 1.3 μM, respectively) . Mixing BnZ with hydrazone enhanced its pharmacological activities, producing a new featured chemical compound that has strong antiproliferative properties . Compounds 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) and 5b (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide) had noticeable cytotoxicity, and when applied to human-lung-cell-line adenocarcinoma, have an IC50of 57.89 ± 0.19 μM .

Antimicrobial Activity

Sharma et al. developed a number of BnZ and benzothiazole equivalents and tested their effectiveness against microorganisms . Compound 15 ((E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-1H-benzo[d]imidazole) demonstrated excellent efficacy against P. aeruginosa, having corresponding MIC values of 0.01 mM and 3.78 mM . A new investigation of drug 16 (6-(5,6-dimethyl-2-(thiazol-2-yl)-1H-benzo[d]imidazol-1-yl)-5,6-dihydropyrimidine-2,4-diamine) showed it to be the most effective against S. aureus, with an MIC of 0.015 mg/mL . A discovered BnZ variant with a thiazol-2-yl group at the 2-position proved to be an incredibly efficient and specific drug . Great potency and selectivity were both exhibited by a thiazol-2-yl group in the BnZ against S. aureus dihydrofolate reductase DHFR Ki = 0.002 μM .

Other Activities

Mechanism of Action

The mechanism of action of 2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Implications

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Structural and Functional Differences

- Substituent Position : The placement of the benzyl group at C2 in the target compound contrasts with methoxy or hydrazine groups in analogs (e.g., ). C2 substituents influence steric hindrance and π-π stacking in target binding .

- Carboxamide vs. Other Functional Groups: The N,N-dimethylcarboxamide at N1 enhances solubility compared to non-polar substituents (e.g., propyl in ) but reduces hydrogen-bonding capacity relative to hydrazine derivatives () .

- Electron-Withdrawing vs.

Pharmacological Activity Trends

- Antimicrobial/Anticancer: The target compound’s benzyl and carboxamide groups align with structural features of known antimicrobial benzimidazoles . In contrast, hydrazine derivatives () show anticonvulsant activity, likely due to enhanced hydrogen bonding with neuronal targets .

- Enzyme Inhibition : Compounds with extended aromatic systems (e.g., benzo[b]thiophene in ) exhibit potent IDO1 inhibition, suggesting bulkier substituents improve enzyme binding .

Research Findings and Implications

- Bioactivity : The target compound’s dual substituents (benzyl and carboxamide) may synergize for dual-target inhibition (e.g., kinases and microbial enzymes), as seen in related analogs .

- Solubility vs. Permeability : While the N,N-dimethylcarboxamide improves water solubility, the benzyl group may offset this by increasing logP, necessitating formulation optimization .

- SAR Insights : Substitution at N1 (carboxamide) generally enhances solubility, whereas C2 modifications (benzyl, methoxy) fine-tune target affinity .

Biological Activity

2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide (CAS No. 329227-98-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzimidazole core with a benzyl group and dimethyl substitutions. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibition of cell proliferation |

| A549 (Lung) | <5.0 | Inhibition of tubulin polymerization |

In a study by Ribeiro Morais et al., the compound was shown to accelerate apoptosis in MCF cell lines, leading to suppressed tumor growth in vivo models . Additionally, derivatives of this compound exhibited enhanced efficacy against glioblastoma cells compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Tubulin Polymerization : It disrupts microtubule dynamics, which is critical for cell division, thereby inhibiting tumor growth .

- Targeting Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways fully .

Antiviral Activity

Beyond its anticancer properties, this compound has also been investigated for its antiviral activity, particularly against HIV. Research indicates that it may inhibit HIV replication in vitro, although specific mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. The presence of the dimethyl group at the N,N position enhances lipophilicity and cellular uptake, while the benzyl group contributes to receptor binding affinity. SAR studies suggest that modifications to these groups can significantly alter biological activity, providing avenues for the development of more potent derivatives .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Study on Glioblastoma : A derivative showed improved IC50 values against U87 cells compared to traditional treatments, indicating a promising alternative for glioblastoma therapy .

- HIV Research : In vitro testing revealed that modified benzimidazoles could effectively inhibit HIV variants resistant to standard treatments, highlighting their potential in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.